2-Amino-3-fluorobenzoyl-5-methylthiophene
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide . This intermediate is then subjected to further reactions to introduce the amino and methyl groups, resulting in the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Amino-3-fluorobenzoyl-5-methylthiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or fluorine groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-fluorobenzoyl-5-methylthiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluorobenzoyl-5-methylthiophene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Amino-3-fluorobenzoyl-5-methylthiophene can be compared with other similar compounds, such as:
2-Amino-3-chlorobenzoyl-5-methylthiophene: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-3-bromobenzoyl-5-methylthiophene: Similar structure but with a bromine atom instead of fluorine.
2-Amino-3-iodobenzoyl-5-methylthiophene: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution, which can impart different chemical and biological properties compared to its halogenated analogs .
Properties
IUPAC Name |
(2-amino-3-fluorophenyl)-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-5-6-10(16-7)12(15)8-3-2-4-9(13)11(8)14/h2-6H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKJOKGUYOTWQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=C(C(=CC=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703298 |
Source
|
Record name | (2-Amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51687-28-6 |
Source
|
Record name | (2-Amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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